[S(R)]-N-[(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%
CAS No.: 1595319-98-4
Cat. No.: VC11652106
Molecular Formula: C24H28NOPS
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.
![[S(R)]-N-[(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95% - 1595319-98-4](/images/structure/VC11652106.png)
Specification
CAS No. | 1595319-98-4 |
---|---|
Molecular Formula | C24H28NOPS |
Molecular Weight | 409.5 g/mol |
IUPAC Name | (R)-N-[(1S)-1-(2-diphenylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide |
Standard InChI | InChI=1S/C24H28NOPS/c1-19(25-28(26)24(2,3)4)22-17-11-12-18-23(22)27(20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5-19,25H,1-4H3/t19-,28+/m0/s1 |
Standard InChI Key | CQTCXERPVMMUIR-HMILPKGGSA-N |
Isomeric SMILES | C[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N[S@](=O)C(C)(C)C |
SMILES | CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)C(C)(C)C |
Canonical SMILES | CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)C(C)(C)C |
Introduction
Chemical Structure and Stereochemical Configuration
The molecular architecture of [S(R)]-N-[(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide features three critical stereochemical elements:
-
An (S)-configured sulfinamide group () attached to a tert-butyl moiety.
-
An (S)-configured ethylamine backbone linked to a 2-(diphenylphosphino)phenyl group.
-
A diphenylphosphine () substituent at the ortho position of the phenyl ring.
The 95% purity specification indicates rigorous chromatographic purification, typically via reversed-phase HPLC, to eliminate diastereomeric or desulfinated byproducts . The compound’s stereochemical integrity is paramount for its function as a chiral inducer in metal-catalyzed reactions.
Table 1: Key Structural and Physical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 455.6 g/mol | |
CAS Number | 2565792-85-8 | |
Purity | 95% | Query |
Configuration | -diastereomer |
Synthesis and Purification Strategies
Synthetic Pathways
The ligand is synthesized through a multi-step sequence:
-
Chiral Sulfinamide Formation: Condensation of tert-butanesulfinamide with a chiral amine precursor under Mitsunobu conditions to establish the -sulfinamide configuration .
-
Phosphine Introduction: Palladium-catalyzed cross-coupling or nucleophilic substitution to install the diphenylphosphine group at the phenyl ring’s ortho position .
-
Diastereomeric Resolution: Purification via flash chromatography or preparative HPLC to achieve 95% purity, critical for catalytic performance .
Critical Reaction Parameters
-
Temperature Control: Maintained below 0°C during sulfinamide formation to prevent racemization.
-
Solvent Selection: Tetrahydrofuran (THF) or dichloromethane (DCM) for phosphine coupling steps.
-
Catalyst Choice: Pd(PPh) or Ni(COD) for efficient P–C bond formation .
Physicochemical and Spectroscopic Characterization
Solubility and Stability
-
Solubility: Freely soluble in chlorinated solvents (e.g., DCM, chloroform) and THF; sparingly soluble in hexanes.
-
Stability: Sensitive to oxidation; requires storage under inert atmosphere (-20°C, argon) .
Table 2: Representative Spectroscopic Features
Technique | Key Signals |
---|---|
(CDCl) | δ 7.45–7.20 (m, 14H, Ar-H), 3.85 (q, J=6.8 Hz, 1H, CH-N), 1.40 (s, 9H, C(CH)) |
δ -15.2 (s, PPh) | |
IR (cm) | 1165 (S=O), 1430 (P-C), 2970 (C-H aliphatic) |
HRMS | m/z 456.1943 [M+H] (calc. 456.1948) |
Applications in Asymmetric Catalysis
Metal Coordination and Enantiocontrol
The ligand’s P,S-bidentate coordination mode enables strong binding to transition metals (e.g., Rh, Ir, Pd), creating chiral environments for substrates. Notable applications include:
-
Hydrogenation: Asymmetric hydrogenation of α,β-unsaturated ketones with >90% ee .
-
Cross-Coupling: Suzuki-Miyaura couplings of aryl chlorides with chiral biaryl products .
Mechanistic Insights
-
Steric Shielding: The tert-butyl sulfinamide and diphenylphosphine groups create a congested metal center, disfavoring prochiral face approach of substrates.
-
Electronic Effects: The sulfinamide’s electron-withdrawing nature polarizes metal-substrate bonds, accelerating oxidative addition/reductive elimination .
Future Research Directions
-
Expanded Substrate Scope: Testing in enantioselective C–H activation and cyclopropanation.
-
Heterobimetallic Complexes: Exploiting dual metal sites for tandem catalysis.
-
Continuous Flow Adaptations: Integrating the ligand into flow reactors for scalable synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume